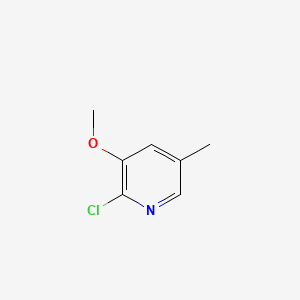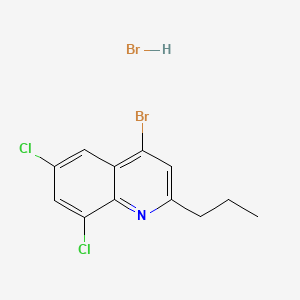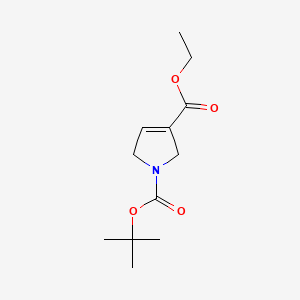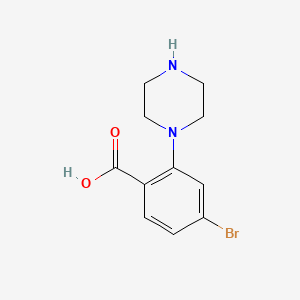
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-3-chloro-7-(trifluoromethyl)quinoline” is a type of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H4BrClF3N .
Synthesis Analysis
Quinolines can be synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Functionalization of polyfluorinated quinolines can be achieved through nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-7-(trifluoromethyl)quinoline” includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring . The average mass of the molecule is 310.498 Da, and the monoisotopic mass is 308.916779 Da .Chemical Reactions Analysis
Fluorinated quinolines, such as “4-Bromo-3-chloro-7-(trifluoromethyl)quinoline”, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . They can also be functionalized through nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure with 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
Synthesis of Piperazinylquinolines
4-Chloro-7-(trifluoromethyl)quinoline is a reagent in the preparation of piperazinylquinolines . These compounds have potential applications as breast cancer inhibitors .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl group is found in many drug molecules, exhibiting numerous pharmacological activities .
Treatment of Osteoarthritis
Some quinoline derivatives have been synthesized and evaluated for treating osteoarthritis . These are amino-acetamide inhibitors of aggrecanase-2 .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds often exhibit various pharmacological activities . The specific targets would depend on the particular biological system and the context in which this compound is used.
Mode of Action
It’s suggested that during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of peptides .
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Result of Action
It’s suggested that the compound could cause osmotic swelling of endosomes, thus enhancing the cell penetration ability of peptides .
Safety and Hazards
Quinolines can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .
properties
IUPAC Name |
4-bromo-3-chloro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-6-2-1-5(10(13,14)15)3-8(6)16-4-7(9)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMTBOPSHDOOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672667 |
Source


|
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
CAS RN |
1203579-57-0 |
Source


|
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




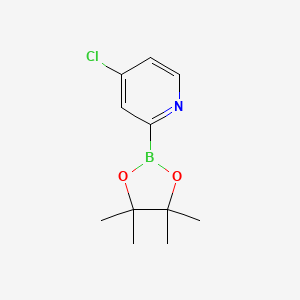
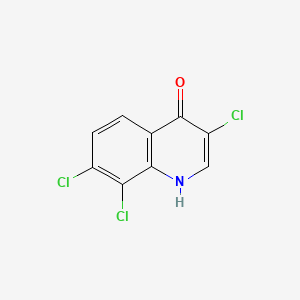
![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)


